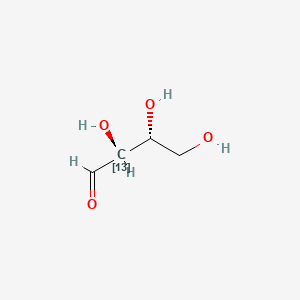
(4-Nitrophenyl)(phenyl)methanone-d5
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Nitrophenyl)(phenyl)methanone-d5 is a deuterium-labeled compound, which means that it contains deuterium atoms instead of hydrogen atoms. This compound is a derivative of (4-Nitrophenyl)(phenyl)methanone, where five hydrogen atoms are replaced by deuterium. The molecular formula of this compound is C13H4D5NO3, and it has a molecular weight of 232.25 g/mol . Deuterium labeling is often used in scientific research to study the pharmacokinetics and metabolic profiles of drugs .
Vorbereitungsmethoden
The synthesis of (4-Nitrophenyl)(phenyl)methanone-d5 involves the incorporation of deuterium into the parent compound, (4-Nitrophenyl)(phenyl)methanone. One common method for synthesizing deuterium-labeled compounds is through the use of deuterated reagents or solvents. For example, the parent compound can be subjected to a deuterium exchange reaction in the presence of deuterated solvents such as deuterated chloroform (CDCl3) or deuterated water (D2O). The reaction conditions typically involve heating the mixture to facilitate the exchange of hydrogen atoms with deuterium atoms .
Analyse Chemischer Reaktionen
(4-Nitrophenyl)(phenyl)methanone-d5 undergoes various chemical reactions, including:
Reduction: The nitro group in the compound can be reduced to an amino group using reducing agents such as hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).
Oxidation: The compound can undergo oxidation reactions where the phenyl group can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate (KMnO4).
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Wissenschaftliche Forschungsanwendungen
(4-Nitrophenyl)(phenyl)methanone-d5 has several applications in scientific research:
Chemistry: It is used as an internal standard in analytical chemistry to quantify the concentration of other compounds in a mixture.
Biology: The compound is used in metabolic studies to trace the metabolic pathways of drugs and other bioactive molecules.
Medicine: Deuterium-labeled compounds like this compound are used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion (ADME) of drugs.
Industry: The compound is used in the development of new materials and catalysts for industrial processes.
Wirkmechanismus
The mechanism of action of (4-Nitrophenyl)(phenyl)methanone-d5 is primarily related to its use as a tracer in scientific studies. The deuterium atoms in the compound allow researchers to track its movement and transformation within biological systems. The molecular targets and pathways involved depend on the specific application and the compound being studied. For example, in pharmacokinetic studies, the compound may interact with enzymes and transporters involved in drug metabolism .
Vergleich Mit ähnlichen Verbindungen
(4-Nitrophenyl)(phenyl)methanone-d5 is unique due to its deuterium labeling, which distinguishes it from its non-deuterated counterpart, (4-Nitrophenyl)(phenyl)methanone. Similar compounds include:
(4-Nitrophenyl)(phenyl)methanone: The non-deuterated version of the compound.
(4-Nitrophenyl)(phenyl)methanone-d3: A partially deuterated version with three deuterium atoms.
(4-Nitrophenyl)(phenyl)methanone-d7: A more extensively deuterated version with seven deuterium atoms.
These similar compounds can be used in various research applications, but the extent of deuterium labeling can affect their properties and suitability for specific studies.
Eigenschaften
Molekularformel |
C13H9NO3 |
|---|---|
Molekulargewicht |
232.25 g/mol |
IUPAC-Name |
(4-nitrophenyl)-(2,3,4,5,6-pentadeuteriophenyl)methanone |
InChI |
InChI=1S/C13H9NO3/c15-13(10-4-2-1-3-5-10)11-6-8-12(9-7-11)14(16)17/h1-9H/i1D,2D,3D,4D,5D |
InChI-Schlüssel |
ZYMCBJWUWHHVRX-RALIUCGRSA-N |
Isomerische SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C(=O)C2=CC=C(C=C2)[N+](=O)[O-])[2H])[2H] |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(2R,5R)-3-benzoyloxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl benzoate](/img/structure/B12400065.png)







![1-[(3aS,4R,6R)-6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-5-(aminomethyl)-2-sulfanylidenepyrimidin-4-one](/img/structure/B12400124.png)





